Protodeboronation Resistance vs. Meta/Para Analogs
The target compound belongs to the class of ortho-trifluoromethylphenylboronic acids, which exhibit 'high resistance to protodeboronation reaction' [1]. This is a class-level property established by Madura et al. (2019) for the ortho isomer [2]. While no direct head-to-head data for this specific molecule exists, this property is a key differentiator from many other arylboronic acids that are prone to this undesirable side reaction, leading to lower yields in cross-coupling .
| Evidence Dimension | Resistance to Protodeboronation |
|---|---|
| Target Compound Data | High resistance (class-level property) |
| Comparator Or Baseline | Many other arylboronic acids |
| Quantified Difference | Qualitative assessment; ortho-CF3 isomers are noted for their stability |
| Conditions | Aqueous basic Suzuki-Miyaura reaction conditions |
Why This Matters
This stability reduces the need for strict anhydrous conditions and large reagent excesses, simplifying process development and improving atom economy.
- [1] Madura, I. D., et al. (2019). Structures and properties of trifluoromethylphenylboronic acids. Journal of Molecular Structure, 1180, 237-243. View Source
- [2] Madura, I. D., et al. (2019). Structures and properties of trifluoromethylphenylboronic acids. Journal of Molecular Structure, 1180, 237-243. View Source
